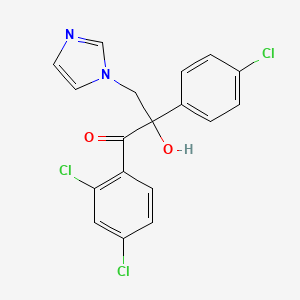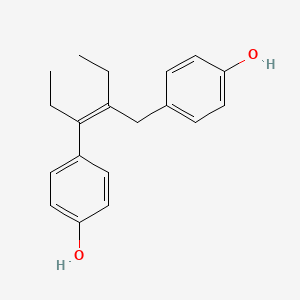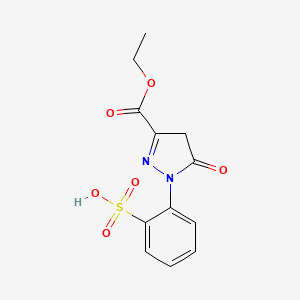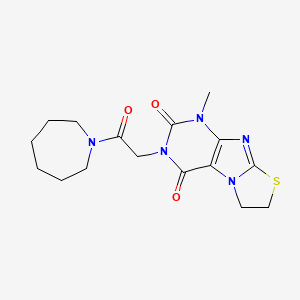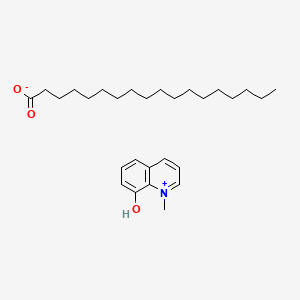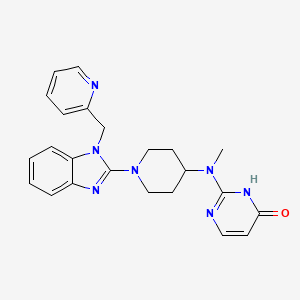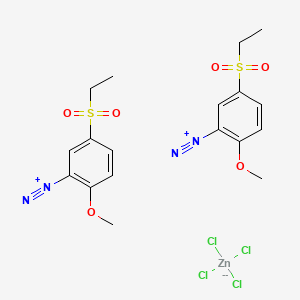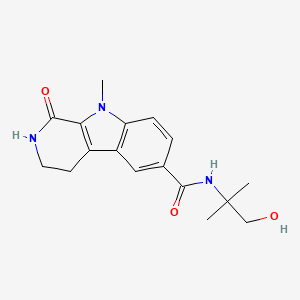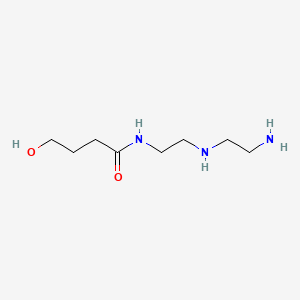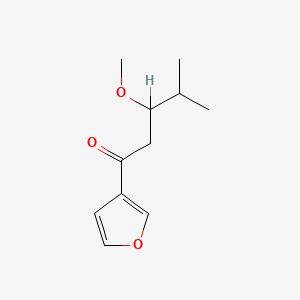
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C28H59NO8S. It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate typically involves the reaction of oleylamine with ethylene oxide to form the intermediate compound. This intermediate is then reacted with methyl sulfate to produce the final product. The reaction conditions usually involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various methods such as distillation or crystallization to achieve the required quality.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxygenated compounds, while reduction may yield simpler amines or alcohols.
Scientific Research Applications
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, cleaning agents, and other industrial applications.
Mechanism of Action
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate involves its interaction with cell membranes and proteins. As a surfactant, it can disrupt lipid bilayers and alter the permeability of cell membranes. This property makes it useful in various applications, including drug delivery and cell culture.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant used in various industrial applications.
Triton X-100: A non-ionic surfactant commonly used in biological research.
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl)methyloleylammonium methyl sulphate is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic substances.
Properties
CAS No. |
94713-26-5 |
|---|---|
Molecular Formula |
C28H59NO8S |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl]-methyl-[(Z)-octadec-9-enyl]azanium;methyl sulfate |
InChI |
InChI=1S/C27H56NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;1-5-6(2,3)4/h10-11,29-30H,3-9,12-27H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
InChI Key |
NHAVRIGLFJWZIW-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCOCCO)CCOCCO.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCOCCO)CCOCCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


